molecular formula C17H13ClN4 B7546890 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile

4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile

Cat. No. B7546890
M. Wt: 308.8 g/mol
InChI Key: AGKPEDCGLIPULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile, also known as CEC, is a synthetic compound that belongs to the class of cinnoline derivatives. It is a potent inhibitor of protein kinases, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile exerts its anticancer effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound can prevent the growth and survival of cancer cells.
Biochemical and physiological effects:
In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and neuroprotective properties. It can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Furthermore, this compound has been found to protect neurons from damage caused by ischemia, or lack of oxygen.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile in lab experiments is its potency as a protein kinase inhibitor. This allows for the study of the MAPK pathway and its role in cancer and other diseases. However, this compound's potency may also pose a challenge in determining optimal dosages for in vivo studies. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

Future research on 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile could focus on its potential use in combination with other anticancer agents, as well as its effects on other pathways involved in cancer development and progression. Additionally, the neuroprotective and anti-inflammatory properties of this compound could be further explored for potential use in treating neurological disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 3-cyano-4-(2-hydroxyethylamino)cinnoline in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-[2-(2-chlorophenyl)ethylamino]cinnoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-7-3-1-5-12(14)9-10-20-17-13-6-2-4-8-15(13)21-22-16(17)11-19/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPEDCGLIPULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC2=C(N=NC3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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